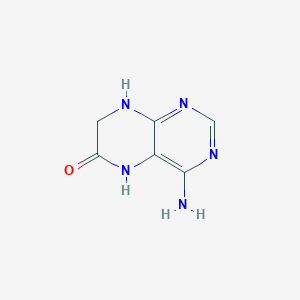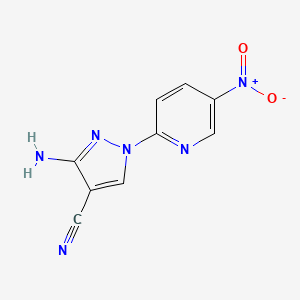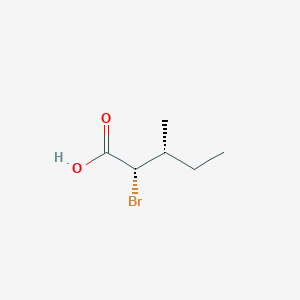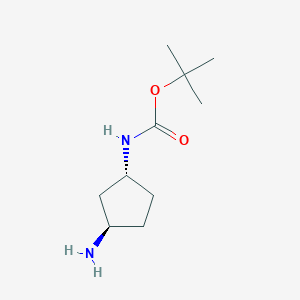
4-Amino-5,6,7,8-tetrahydropteridin-6-one
Descripción general
Descripción
“4-Amino-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “4-Amino-5,6,7,8-tetrahydropteridin-6-one” is1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) . This code provides a standardized way to represent the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-Amino-5,6,7,8-tetrahydropteridin-6-one” is a powder at room temperature . More detailed physical and chemical properties may require further experimental analysis.Aplicaciones Científicas De Investigación
1. Cofactor for Amino Acid Hydroxylase Enzymes Tetrahydrobiopterin, a compound structurally similar to 4-Amino-5,6,7,8-tetrahydropteridin-6-one, is a cofactor of the three aromatic amino acid hydroxylase enzymes. These enzymes are used in the degradation of the amino acid phenylalanine and in the biosynthesis of several neurotransmitters .
Neurotransmitter Production
This compound plays a crucial role in the production of neurotransmitters such as serotonin, melatonin, dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for various brain functions, including mood regulation and the sleep-wake cycle .
Nitric Oxide Synthesis
4-Amino-5,6,7,8-tetrahydropteridin-6-one is a cofactor for the production of nitric oxide by the nitric oxide synthases. Nitric oxide is a critical cellular signaling molecule involved in many physiological and pathological processes .
Antiviral Activity
Research has shown that certain derivatives of 4-Amino-5,6,7,8-tetrahydropteridin-6-one have significant antiviral activity. For instance, non-glutamate 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrolo [2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives showed 4- to 7-folds higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .
Synthesis of New Compounds
The compound is used in the synthesis of new chemical entities. For example, a series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized using this compound .
Antimicrobial Activities
Tetrahydropyrimidoquinoline derivatives, which are structurally similar to 4-Amino-5,6,7,8-tetrahydropteridin-6-one, have been synthesized and studied for their antimicrobial activities .
Safety And Hazards
Propiedades
IUPAC Name |
4-amino-7,8-dihydro-5H-pteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(10-2-9-5)8-1-3(12)11-4/h2H,1H2,(H,11,12)(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUSOOYHVXSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,6,7,8-tetrahydropteridin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B1524413.png)



![{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1524420.png)

![Methyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1524423.png)

![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)



![Benzyl 6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1524434.png)